molecular formula C7H10O4 B1283353 3-(Ethoxycarbonyl)but-3-enoic acid CAS No. 66261-38-9

3-(Ethoxycarbonyl)but-3-enoic acid

Cat. No. B1283353
CAS RN: 66261-38-9
M. Wt: 158.15 g/mol
InChI Key: IZUVGRMMRWJVKU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 3-(Ethoxycarbonyl)but-3-enoic acid is C7H10O4. The InChI code is 1S/C7H10O4/c1-3-11-7(10)5(2)4-6(8)9/h2-4H2,1H3,(H,8,9) and the InChI key is IZUVGRMMRWJVKU-UHFFFAOYSA-N .

Scientific Research Applications

Catalytic Protodeboronation of Pinacol Boronic Esters

Specific Scientific Field

This research falls under the field of Organic Chemistry , specifically focusing on the development of new synthetic methodologies .

Comprehensive and Detailed Summary of the Application

The study involves the catalytic protodeboronation of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . The researchers developed a new protocol that allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .

Detailed Description of the Methods of Application or Experimental Procedures

The researchers utilized a radical approach for the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters . This was paired with a Matteson–CH2–homologation, allowing for the formal anti-Markovnikov alkene hydromethylation .

Thorough Summary of the Results or Outcomes Obtained

The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Protodeboronation of Boronic Esters

Comprehensive and Detailed Summary of the Application

The study involves the protodeboronation of boronic esters, which are highly valuable building blocks in organic synthesis . The researchers developed a new protocol that allows for the formation of boron ate complex .

Detailed Description of the Methods of Application or Experimental Procedures

The researchers utilized the less nucleophilic (3,5-bis (trifluoromethyl)phenyl)lithium for boron ate complex formation in place of PhLi, to prevent aryl addition to the lactam moiety .

Thorough Summary of the Results or Outcomes Obtained

The protodeboronation afforded the indolizidine 12 in 59% yield and good diastereoselectivity (dr = 5 : 1) .

Safety And Hazards

The safety information for 3-(Ethoxycarbonyl)but-3-enoic acid indicates that it may cause skin irritation, serious eye damage, and may be harmful if inhaled . It is recommended to avoid breathing the dust or mist, to wash thoroughly after handling, and to use only in a well-ventilated area .

properties

IUPAC Name

3-ethoxycarbonylbut-3-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-3-11-7(10)5(2)4-6(8)9/h2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZUVGRMMRWJVKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00565407
Record name 3-(Ethoxycarbonyl)but-3-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Ethoxycarbonyl)but-3-enoic acid

CAS RN

3377-29-5, 66261-38-9
Record name 3-(Ethoxycarbonyl)-3-butenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003377295
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Ethoxycarbonyl)but-3-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(ethoxycarbonyl)but-3-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 66261-38-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(ETHOXYCARBONYL)-3-BUTENOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5ZX27G5FW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
KR Raghavendra, S Shashikanth… - Int J Pharm Pharm Sci, 2015 - researchgate.net
Objectives: The aim of the present study was to synthesize a series of new lignan intermediates as potential antimicrobial agents. Methods: Substituted benzene and aromatic acids or …
Number of citations: 5 www.researchgate.net
M Bambouskova, L Gorvel, V Lampropoulou… - Nature, 2018 - nature.com
Metabolic regulation has been recognized as a powerful principle guiding immune responses. Inflammatory macrophages undergo extensive metabolic rewiring 1 marked by the …
Number of citations: 465 www.nature.com
Y Xia, L Zou, J Zhang, W Zhang - Journal of Chemical …, 2018 - journals.sagepub.com
Leoligin, a tetrahydrofuran lignan isolated from the root of the edelweiss plant, was synthesised from veratraldehyde (2 mol), diethyl succinate and 2-methyl-(Z)-2-butenoic acid. Initially, …
Number of citations: 3 journals.sagepub.com
E Canh Pham, TN Truong - ACS omega, 2022 - ACS Publications
Naphthamide is a common structural framework with diverse pharmacological activities. Ten novel 2-naphthamide derivatives have been designed, synthesized, and evaluated for their …
Number of citations: 8 pubs.acs.org
A Brunetti, G Bertuzzi, M Bandini - Synthesis, 2023 - thieme-connect.com
The electrochemical carboxylation of Morita–Baylis–Hillman (MBH) acetates with CO 2 is presented. The process proceeds in the absence of transition-metal catalysts and relies on the …
Number of citations: 1 www.thieme-connect.com
KA Maloney - 2011 - Citeseer
In order to investigate the structural features responsible for the cytotoxicity of the naturally occurring lignan nordihydroguaiaretic acid, the synthesis of four structural analogues of …
Number of citations: 5 citeseerx.ist.psu.edu
M Webel, AM Palmer, C Scheufler… - … Process Research & …, 2010 - ACS Publications
An entirely new synthesis of the important benzimidazole building block BYK308944 was elaborated using the Stobbe reaction as central element. BYK308944 constitutes an important …
Number of citations: 9 pubs.acs.org
H Kim, CH Song, DH Kim, NG Jung… - Bulletin of the Korean …, 2016 - Wiley Online Library
As potential protein kinase C ( PKC) inhibitors and photodynamic agents, the novel amino‐functionalized calphostin analog 1,12‐bis((benzoyl‐amino)methyl)‐3,10‐perylenequinone …
Number of citations: 1 onlinelibrary.wiley.com
I Asiamah - 2014 - library-archives.canada.ca
Nordihydroguaiaretic acid (NDGA), is a naturally-occurring lignan isolated from the creosote bush (Larrea tridentata). The aqueous extract of this shrub, commonly referred to as …
Number of citations: 3 library-archives.canada.ca
WM Robertson - 2011 - search.proquest.com
The duocarmycins are potent antitumor natural products that exert their biological properties through a sequence selective alkylation of duplex DNA. Substantial work has defined the …
Number of citations: 0 search.proquest.com

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